5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5,7-dichloro-2-nitroso-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-3-6-5-13(12-14)2-1-8(6)9(11)4-7/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJIAUTFPOHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC(=C2)Cl)Cl)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitroso group at the 2 position. The reaction is carried out at low temperatures to prevent over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high-quality material for further applications .
Chemical Reactions Analysis
Reduction of the Nitroso Group
The nitroso group undergoes reduction to form the corresponding amine or hydrazine derivatives. Sodium hydrosulfite (Na₂S₂O₄) is a common reductant for this transformation:
- Reaction :
- Mechanism : The reaction proceeds via a two-electron transfer pathway, forming an intermediate hydrazine that further reduces to the amine .
- Yield : 70–85% under aqueous acidic conditions .
Oxidation Reactions
The nitroso group can be oxidized to a nitro group under strong oxidizing conditions:
- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .
- Reaction :
- Applications : Nitro derivatives are precursors for further functionalization (e.g., cross-coupling) .
Cycloaddition Reactions
The nitroso group participates in 1,3-dipolar cycloadditions with alkenes or alkynes to form heterocyclic adducts:
- Substrates : Ethylene, acetylene derivatives.
- Conditions : Thermal or catalytic activation (e.g., BF₃·OEt₂) .
- Example : Reaction with acetylene yields isoxazolidine derivatives .
Substitution Reactions
The chlorine atoms at positions 5 and 7 undergo nucleophilic aromatic substitution (NAS) under basic or catalytic conditions:
- Reagents : Amines, alkoxides, or thiols.
- Reaction :
- Catalysts : Copper(I) iodide or palladium complexes enhance reactivity .
Metal-Catalyzed Cross-Coupling
The chlorine substituents enable Suzuki-Miyaura or Negishi coupling for aryl-aryl bond formation:
- Conditions : Pd(PPh₃)₄, aryl boronic acids, and a base (e.g., Na₂CO₃) .
- Product : Biaryl derivatives with retained nitroso functionality .
Tautomerization and Rearrangements
The nitroso group exhibits tautomerism between nitroso and oxime forms under acidic or basic conditions:
- Acidic Conditions : Favors the nitroso tautomer.
- Basic Conditions : Shifts toward the oxime form, enabling further condensation reactions .
Mechanistic Insights
- Nitroso Reduction : Proceeds via a radical intermediate in polar solvents, as evidenced by EPR studies .
- Cycloadditions : Follow a concerted mechanism with syn-addition stereochemistry .
- Cross-Coupling : Involves oxidative addition of Pd(0) to the C–Cl bond, followed by transmetalation and reductive elimination .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit antiviral properties. For instance, related compounds have shown efficacy against SARS-CoV-2, the virus responsible for COVID-19. In vitro studies demonstrated that certain tetrahydroisoquinoline derivatives inhibited viral replication effectively, suggesting potential applications in developing antiviral therapies .
Anticancer Properties
Tetrahydroisoquinoline derivatives have been investigated for their anticancer activities. The structural modifications present in 5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline may enhance its ability to inhibit cancer cell proliferation. Research has indicated that such compounds can induce apoptosis in various cancer cell lines .
Neuroprotective Effects
Compounds similar to this compound have been studied for neuroprotective effects against neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress presents a promising avenue for therapeutic development in conditions like Alzheimer's disease .
Synthetic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitution and cyclization reactions .
Drug Development
The compound's unique structure allows it to act as a lead compound for the development of new pharmaceuticals. Its derivatives can be designed to enhance specific biological activities while minimizing side effects. The exploration of structure-activity relationships (SAR) is critical in this context .
Case Studies
Mechanism of Action
The mechanism of action of 5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Chlorinated vs. Methoxy-Substituted THIQs
Key Compounds :
Structural and Functional Insights :
- Biological Activity: 6,7-Dimethoxy-1-aryl-THIQ exhibits vasorelaxant properties with IC₅₀ values of 41.6 μM (KCl-induced contraction) and EC₅₀ of 14.6 μM (positive inotropic effect) . Chlorinated analogs like 5,7-dichloro-THIQ-6-carboxylic acid (CAS 1289646-93-0) are used in neuroprotective studies, though their specific activities remain uncharacterized in the evidence .
Table 1: Pharmacological Parameters of Selected THIQs
Nitroso vs. Nitro and Other Functional Groups
Key Compounds :
- 5,7-Cl-2-NO-THIQ: Nitroso group may act as a nitric oxide (NO) donor, influencing vascular tone or redox signaling.
Functional Differences :
- Nitroso (-NO): May participate in reversible redox reactions or NO release, impacting cardiovascular or neurological pathways.
- Nitro (-NO₂): Often metabolized to reactive intermediates, contributing to toxicity (e.g., neurotoxicity in salsolinol derivatives) .
Neuroactive THIQs
Key Compounds :
- 1-MeTIQ (1-methyl-THIQ): Endogenous amine with neuroprotective effects; crosses the blood-brain barrier (BBB) and accumulates in the brain .
- Salsolinol (6,7-OH-1-CH₃-THIQ): Neurotoxic compound found in Parkinson’s disease (PD) patients; formed via dopamine-acetaldehyde condensation .
Comparison with 5,7-Cl-2-NO-THIQ:
Carboxylic Acid Derivatives
Key Compound :
Contrast with 5,7-Cl-2-NO-THIQ:
- The nitroso group in 5,7-Cl-2-NO-THIQ may confer distinct reactivity (e.g., NO release) compared to the carboxylate’s ionic interactions.
Biological Activity
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H8Cl2N2O
- Molecular Weight : 219.08 g/mol
- Purity : 95% .
Synthesis
The compound can be synthesized through various methods involving the manipulation of tetrahydroisoquinoline derivatives. The synthesis often incorporates chlorination and nitrosation steps to achieve the desired functional groups. The general synthetic route includes:
- Formation of Tetrahydroisoquinoline : Starting from appropriate precursors such as phenethylamine.
- Chlorination : Introducing chlorine atoms at the 5 and 7 positions.
- Nitrosation : Adding a nitroso group at the 2 position to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. The compound's structure allows it to interact with various biological targets:
- Cell Line Studies : In vitro assays have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 2.0 μM to 14.6 μM across different cancer types including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) .
| Cell Line | IC50 (μM) |
|---|---|
| H460 (Lung) | 4.9 ± 0.7 |
| A-431 (Skin) | 2.0 ± 0.9 |
| HT-29 (Colon) | 4.4 ± 1.3 |
| DU145 (Prostate) | 12.0 ± 1.6 |
| MCF7 (Breast) | 14.6 ± 3.9 |
These results indicate that modifications in the tetrahydroisoquinoline structure can significantly enhance its anticancer activity.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- Nrf2 Activation : Recent patents suggest that tetrahydroisoquinoline compounds can act as Nrf2 activators, which are beneficial in treating diseases such as chronic obstructive pulmonary disease (COPD), asthma, and diabetes mellitus . This mechanism involves the modulation of oxidative stress responses in cells.
The biological activity of this compound is thought to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that certain derivatives induce programmed cell death in cancer cells.
- Antioxidant Activity : By activating Nrf2 pathways, it may enhance cellular defense mechanisms against oxidative damage.
Case Studies
Several studies have documented the effects of related compounds in clinical settings:
Q & A
Q. What are the key considerations for synthesizing 5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline?
Methodological Answer: Synthesis of nitroso-substituted tetrahydroisoquinolines typically involves multi-step protocols:
Core Structure Formation : Start with a tetrahydroisoquinoline backbone via Pictet-Spengler or Bischler-Napieralski reactions. Substituents (e.g., chloro groups at positions 5 and 7) are introduced during cyclization or via post-functionalization .
Nitroso Group Installation : Use nitrosating agents (e.g., NaNO₂/HCl) under controlled pH and temperature to avoid over-nitrosation or decomposition. Reaction monitoring via TLC or HPLC is critical .
Purification : Column chromatography or recrystallization ensures purity, as nitroso derivatives are prone to oxidation.
Q. Example Protocol :
Q. Which analytical techniques are most reliable for characterizing 5,7-dichloro-2-nitroso derivatives?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₈Cl₂N₂O) and detect isotopic patterns for chlorine .
- IR Spectroscopy : Identify N=O stretching (~1500 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., 7-nitro-THIQ·HCl ) to resolve ambiguities.
Advanced Research Questions
Q. How does the nitroso group influence the stability and reactivity of 5,7-dichloro-2-nitroso-THIQ?
Methodological Answer: The nitroso group introduces both stability challenges and unique reactivity:
- Instability : Nitroso compounds are light- and oxygen-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via UV-Vis (λmax ~450 nm for nitroso dimers) .
- Reactivity :
- Nucleophilic Attack : The nitroso group reacts with amines or thiols, forming stable adducts. Use kinetic studies (stopped-flow spectroscopy) to quantify reaction rates.
- Tautomerism : Nitroso↔oxime tautomerism may occur in protic solvents. Characterize tautomeric ratios using ¹⁵N NMR or computational modeling (DFT) .
Case Study : Analogous 2-nitroso-THIQ derivatives exhibit color changes (white→yellow) upon oxidation, correlating with dimerization .
Q. How can researchers resolve contradictions in reported biological activities of chloro-nitroso-THIQ derivatives?
Methodological Answer: Discrepancies often arise from:
Structural Variants : Subtle differences (e.g., chloro vs. methoxy substituents) drastically alter bioactivity. Perform comparative SAR studies using isogenic analogs (e.g., 5-methoxy vs. 5-chloro derivatives) .
Assay Conditions :
- pH Effects : Nitroso stability varies with pH, affecting ligand-receptor binding. Standardize assays at physiological pH (7.4) with buffered solutions.
- Redox Interference : Nitroso groups may redox-cycle in cellular assays, generating false positives. Include controls with antioxidants (e.g., ascorbate) .
Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets (e.g., monoamine oxidases) and reconcile experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
